molecular formula C12H12N2O3 B1352034 Ethyl 5-amino-4-phenylisoxazole-3-carboxylate CAS No. 53983-15-6

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

Cat. No. B1352034
CAS RN: 53983-15-6
M. Wt: 232.23 g/mol
InChI Key: VSCAOMUSYLNUIK-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of New Heterocycles

Ethyl 4-(cyanomethyl)-5-phenylisoxazole-3-carboxylate serves as a pivotal intermediate in synthesizing novel isoxazolo[3,4-c]pyridine scaffolds. This synthesis involves catalytic hydrogenation followed by a selective ring closure reaction, leading to the creation of new ring systems with promising lead-like properties for further drug development (Csimbók et al., 2016).

Corrosion Inhibition

In the context of industrial applications, ethyl 5-amino-4-phenylisoxazole-3-carboxylate derivatives have been explored as corrosion inhibitors for mild steel in the pickling process. Their effectiveness is attributed to the formation of an adsorbed protective film on the metal surface, which significantly enhances corrosion resistance. This application demonstrates the compound's potential beyond pharmaceutical uses, highlighting its versatility in materials science (Dohare et al., 2017).

Creation of Isoxazolo[5,4-d]pyrimidines

The compound has been used in the synthesis of isoxazolo[5,4-d]pyrimidines, a process that involves the Vilsmeier reaction among others. This synthesis path is crucial for creating compounds with potential biological activity, showcasing the role of ethyl 5-amino-4-phenylisoxazole-3-carboxylate in medicinal chemistry and drug design (Sakamoto et al., 1980).

Immunomodulatory Activities

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate derivatives have been investigated for their immunomodulatory effects. Through the condensation with various phenylamides, a range of compounds was synthesized and tested for their ability to influence human peripheral blood mononuclear cell (PMBC) cultures. The findings indicate potential therapeutic applications in modulating immune responses, underscoring the compound's relevance in immunology research (Ryng et al., 1999).

Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates

The compound has been instrumental in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates, a process involving N-acylation and subsequent irradiation in acetone. This methodology is noteworthy for its ability to generate compounds without significant racemization, which is crucial for producing enantiomerically pure substances for pharmaceutical applications (Cox et al., 2003).

Future Directions


The future directions for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate are not available in the search results.


Relevant Papers


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properties

IUPAC Name

ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)10-9(11(13)17-14-10)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCAOMUSYLNUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407192
Record name Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

CAS RN

53983-15-6
Record name Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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